Caryophyllene epoxide
Description
Overview of Sesquiterpene Epoxides in Natural Products Research
Sesquiterpenes, a class of terpenes consisting of three isoprene (B109036) units, are widely distributed in the plant kingdom and are known for their structural diversity and significant biological activities. researchgate.net Their oxygenated derivatives, including epoxides, often possess strong aromas and a range of pharmacological properties. researchgate.net Epoxides are three-membered cyclic ethers that are considered highly reactive due to ring strain, allowing them to undergo enantioselective ring-opening reactions with a variety of reagents. rsc.org This reactivity makes them valuable intermediates in the synthesis of complex natural products, including alkaloids and other terpenoids. rsc.org The study of sesquiterpene epoxides is a significant area of natural products research, focusing on their isolation, structural elucidation, synthesis, and evaluation of their biological potential. mdpi.comacs.org
Historical Context of Caryophyllene (B1175711) Epoxide Discovery and Initial Characterization
Caryophyllene epoxide is a naturally occurring bicyclic sesquiterpene and an oxygenated derivative of β-caryophyllene. wikipedia.orgsigmaaldrich.com Historically, it was believed that the oxidation of β-caryophyllene with oxygen was a slow process that necessitated the use of a catalyst. trea.com However, it is now known that caryophyllene can be slowly converted to this compound and other oxidized by-products through auto-oxidation. trea.com Besides its formation through natural oxidation, this compound can be synthesized from β-caryophyllene through various chemical methods, including the use of peroxy acids or catalyzed reactions with oxygen or hydrogen peroxide. trea.com Early analytical methods for its identification included thin-layer and gas chromatography. nih.gov
Significance of this compound in Contemporary Phytochemistry and Pharmacology
This compound is a significant compound in modern phytochemistry and pharmacology due to its widespread occurrence in essential oils of many medicinal and edible plants and its diverse biological activities. sigmaaldrich.comkau.edu.sa It is recognized for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer effects. sigmaaldrich.comchemimpex.com The compound's interaction with various cellular pathways and its ability to modulate the activity of drug-metabolizing enzymes have made it a subject of intense research. banglajol.info Furthermore, its presence in certain plants, such as Cannabis sativa, is notable as it is the component responsible for identification by drug-sniffing dogs. wikipedia.org
Scope and Objectives of Current Research Paradigms on this compound
Current research on this compound is multifaceted, with key objectives including:
Exploration of its therapeutic potential: A primary focus is on the detailed investigation of its anticancer, anti-inflammatory, and antifungal properties, including the elucidation of the underlying molecular mechanisms. researchgate.netnih.govnih.gov
Drug discovery and development: Researchers are exploring this compound as a lead compound for the development of new drugs. researchgate.netrsc.org This includes its potential use in combination therapies to enhance the efficacy of existing anticancer drugs. researchgate.netmdpi.com
Biomarker potential: Studies are investigating its utility as a biomarker for the consumption of certain foods and for identifying specific plant species. foodb.cahmdb.caresearchgate.net
Synthetic chemistry: The development of efficient and selective synthetic methods for this compound and its derivatives remains an active area of research, aiming to provide access to larger quantities for biological evaluation and to create novel analogs with enhanced activities. google.comnih.govchemrxiv.org
Interactive Data Table: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C15H24O | foodb.ca |
| Molecular Weight | 220.35 g/mol | fao.org |
| Physical Form | Colourless solid | fao.org |
| Aroma | Sweet, fruity | fao.org |
| Melting Point | 62-63 °C | sigmaaldrich.com |
| Solubility in Water | Insoluble | fao.org |
| Solubility in Ethanol (B145695) | Soluble | fao.org |
| CAS Number | 1139-30-6 | fao.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEQFIOZRFFVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CCC2=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859585 | |
| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Caryophyllene alpha-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13877-94-6, 17627-43-9, 1139-30-6 | |
| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,5-Epoxy-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877946 | |
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| Record name | Isocaryophyllene, oxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627439 | |
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| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50859585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-epoxy-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undecane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Caryophyllene alpha-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.5 - 64 °C | |
| Record name | Caryophyllene alpha-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Ecological Significance
Precursor Compounds and Enzymatic Transformations
The journey to caryophyllene (B1175711) epoxide begins with fundamental building blocks common to all terpenoids.
The biosynthesis of sesquiterpenes, including β-caryophyllene, originates from the central C15 intermediate, farnesyl pyrophosphate (FPP). mdpi.comcdnsciencepub.com FPP itself is synthesized through the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. cdnsciencepub.com The MVA pathway converts acetyl-CoA into isopentenyl pyrophosphate (IPP), a key five-carbon building block. cdnsciencepub.com The MEP pathway also produces IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com
These five-carbon units, IPP and DMAPP, are then sequentially condensed. First, geranyl pyrophosphate (GPP), a ten-carbon molecule, is formed. mdpi.com Subsequently, another IPP unit is added to GPP by the enzyme farnesyl pyrophosphate synthase (FPPS) to yield the fifteen-carbon FPP. mdpi.comcdnsciencepub.com
The transformation of the linear FPP molecule into the complex bicyclic structure of β-caryophyllene is catalyzed by a specific class of enzymes known as sesquiterpene synthases. mdpi.com In the case of β-caryophyllene formation, the enzyme caryophyllene synthase (CS), such as QHS1 from Artemisia annua, plays a pivotal role. wikipedia.orgcdnsciencepub.comnih.gov This enzyme facilitates an intramolecular cyclization of FPP. wikipedia.org The process involves the formation of a caryophyllene cation, which is then deprotonated to yield the final β-caryophyllene molecule. mdpi.com
Once β-caryophyllene is formed, it can be converted to caryophyllene epoxide. This conversion is often an oxidation reaction where the alkene group of β-caryophyllene is transformed into an epoxide. wikipedia.org This oxidation can occur through enzymatic processes within the plant or via autoxidation upon exposure to air. znaturforsch.com
Biosynthetic Pathways of this compound in Biological Systems
Precursor Compounds and Enzymatic Transformations
Oxidative Transformation of Caryophyllene to this compound
This compound is formed from the oxidation of β-caryophyllene, a process that can occur both enzymatically within the plant and abiotically in the environment. nih.govresearchgate.net The primary transformation involves the epoxidation of the alkene group in the caryophyllene molecule. wikipedia.org
The enzymatic conversion of β-caryophyllene can be catalyzed by various enzymes, including lipases and cytochrome P450 monooxygenases, which facilitate the addition of an oxygen atom across the double bond to form the epoxide ring. researchgate.netresearchgate.net For instance, research has shown that lipases can be used for the chemoenzymatic epoxidation of β-caryophyllene. researchgate.net While the precise enzymatic pathways are a subject of ongoing research, the involvement of cytochrome P450 enzymes is suggested by their known role in epoxidation reactions of various compounds in organisms. researchgate.netnih.gov
In addition to enzymatic processes, this compound can be formed through non-enzymatic autoxidation when β-caryophyllene is exposed to air. researchgate.net This spontaneous oxidation process contributes to the presence of this compound in essential oils and on plant surfaces. Studies have shown that upon exposure to air, β-caryophyllene begins to oxidize almost immediately, with caryophyllene oxide being a major product. researchgate.net
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of this compound is directly dependent on the production of its precursor, β-caryophyllene. The genetic regulation, therefore, primarily concerns the pathways leading to β-caryophyllene synthesis. The formation of β-caryophyllene is catalyzed by the enzyme β-caryophyllene synthase (CPS), which is encoded by specific terpene synthase (TPS) genes, such as TPS21 in Arabidopsis thaliana and BcTPSa21 in pak choi. frontiersin.orgmdpi.comcdnsciencepub.com
The expression of these synthase genes is controlled by a complex network of transcription factors. For example, in pak choi, the transcription factor BcMYC2 directly binds to the promoter of the BcTPSa21 gene, activating its expression. cdnsciencepub.com This process can be negatively regulated by another transcription factor, BcDIVARICATA. cdnsciencepub.com In Arabidopsis, the miR156-SPL module regulates the expression of the TPS21 gene during flowering. frontiersin.org
Ecological Roles and Interactions
This compound is a key mediator in a plant's interactions with its environment, particularly in defending against biological threats and in chemical signaling.
Plant Defense Mechanisms Against Biotic Stressors
As a volatile organic compound (VOC), this compound is a component of the characteristic scent of many plants, including basil, cloves, and cannabis. It contributes to the complex blend of volatiles that plants release into the atmosphere. The specific VOC profile, including the presence and relative abundance of this compound, can vary between plant species, developmental stages, and in response to environmental stimuli. This chemical signature is crucial for the plant's identity and its interactions with other organisms. nih.gov
Involvement in Plant-Environment Signaling
This compound, along with its precursor, is involved in complex signaling networks within and between plants. These volatile compounds can act as airborne signals, or allelochemicals, that can be perceived by neighboring plants, priming their defense systems in anticipation of potential threats. When released from a damaged plant, these VOCs can induce the expression of defense-related genes in nearby undamaged plants.
This signaling also extends to tritrophic interactions, where the plant, upon herbivore attack, releases volatiles that attract the natural enemies of the herbivores, such as parasitic wasps. frontiersin.org Research has shown that caryophyllene and its analogs can induce the expression of specific genes in tobacco, including the NtOsmotin gene, which is involved in stress resistance. This demonstrates that plants possess mechanisms to perceive these specific VOCs and initiate a signaling cascade, leading to a physiological response.
Advanced Methodologies for Isolation, Elucidation, and Analysis
Extraction Techniques from Natural Matrices
Solvent Extraction Methods
Solvent extraction is a fundamental technique used to separate caryophyllene (B1175711) epoxide from plant matter. This method leverages the differential solubility of various phytochemicals in solvents of differing polarities.
A common approach involves the use of a non-polar solvent like n-hexane to directly extract the compound from the raw material. researchgate.net For instance, suspending the resin of Dracaena cinnabari in n-hexane at a low temperature for several days has been shown to extract a volatile fraction containing β-caryophyllene. researchgate.net Another strategy involves a multi-step process where a crude extract, often obtained using a polar solvent like methanol (B129727), is subsequently partitioned with a series of immiscible solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and butanol. banglajol.info This fractionation allows for the separation of compounds into different groups based on their polarity, with the less polar caryophyllene epoxide typically concentrating in the hexane or chloroform fractions. banglajol.info For example, in the isolation of caryophyllene oxide from Psidium cattleianum (Jeju guava) leaves, the crude methanol extract was suspended in water and then sequentially fractionated with hexane, chloroform, and butanol. banglajol.info
Distillation-Based Approaches (e.g., Hydrodistillation, Steam Distillation, Microwave-Assisted Distillation)
Distillation techniques are widely employed for the extraction of volatile compounds, including this compound, from plant materials. These methods utilize heat and water or steam to vaporize the volatile components, which are then condensed and collected.
Hydrodistillation and Steam Distillation: These are traditional and frequently used methods for obtaining essential oils rich in sesquiterpenes. ump.edu.my In hydrodistillation, the plant material is boiled in water, while in steam distillation, steam is passed through the plant material. core.ac.uk Both methods effectively liberate volatile compounds like this compound. For example, the essential oil from Alpinia allughas rhizomes, containing 23.07% caryophyllene oxide, was obtained through water and steam distillation. nih.gov Similarly, essential oils from chrysanthemum have been obtained using steam distillation to isolate caryophyllene oxide. google.com A study comparing various extraction methods for clove oil found that hydrodistillation provided the highest yield. ump.edu.mycore.ac.uk However, these conventional methods can be time-consuming and the prolonged exposure to high temperatures may potentially lead to the degradation of some thermolabile compounds.
Microwave-Assisted Distillation: This is a more modern and efficient approach that utilizes microwave energy to heat the water within the plant material, leading to a rapid extraction of volatile compounds. ump.edu.mycore.ac.uk This technique generally offers advantages such as shorter extraction times and reduced solvent consumption compared to conventional distillation methods. jksus.org
| Extraction Technique | Principle | Commonly Used For | Example Application |
|---|---|---|---|
| Solvent Extraction | Differential solubility of compounds in various solvents. | Fractionation of crude extracts, isolation of compounds based on polarity. | Extraction from Dracaena cinnabari resin using n-hexane. researchgate.net |
| Hydrodistillation | Boiling plant material in water to vaporize volatile compounds. | Extraction of essential oils from various plant parts. | Obtaining clove oil with a high yield. ump.edu.mycore.ac.uk |
| Steam Distillation | Passing steam through plant material to vaporize volatile compounds. | Extraction of essential oils from plant sources like chrysanthemum. google.com | Isolation of essential oil from Alpinia allughas rhizomes. nih.gov |
| Microwave-Assisted Distillation | Using microwave energy for rapid heating and extraction. | Efficient extraction of essential oils with reduced time and solvent. | Extraction of clove oil. ump.edu.mycore.ac.uk |
Ultrasonic-Assisted Extraction
Ultrasonic-assisted extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the release of intracellular components into the solvent. researchgate.netmdpi.com This method is considered a "green" extraction process due to its efficiency, reduced extraction time, and lower solvent consumption compared to some conventional methods. mdpi.commdpi.com UAE has been successfully applied to extract various phytochemicals, including terpenoids and cannabinoids. researchgate.netmtsu.edu A study on the extraction of clove oil utilized ultrasonic extraction as one of the compared methods. ump.edu.mycore.ac.uk
Chromatographic Separation and Purification Strategies
Following extraction, the resulting mixture typically contains a variety of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this complex mixture.
Column Chromatography Techniques (e.g., Alumina (B75360), Silica (B1680970) Gel)
Column chromatography is a fundamental purification technique in organic chemistry, ideal for separating compounds based on their polarity. youtube.com The crude extract is loaded onto a column packed with a stationary phase, most commonly silica gel or alumina. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity travel down the column more quickly with a non-polar solvent, while more polar compounds are retained longer by the polar stationary phase.
This method has been instrumental in the purification of this compound. For instance, the essential oil of Alpinia allughas was subjected to column chromatography on both alumina and silica gel to isolate its components, including caryophyllene oxide. nih.gov Similarly, silica gel column chromatography has been used to purify fractions of extracts from Chinese medicinal herbs to identify active components like caryophyllene oxide. researchgate.net The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the purified compound. youtube.com
Gas Chromatography (GC) for Volatile Fraction Separation
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the premier analytical technique for the separation, identification, and quantification of volatile compounds like this compound. researchgate.netlmaleidykla.ltscispace.com In GC, the volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase).
The separation is based on the differential partitioning of the compounds between the mobile and stationary phases. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. scispace.com The separated compounds are then detected, and when a mass spectrometer is used as the detector, it provides detailed mass spectra that act as a chemical fingerprint, allowing for definitive identification by comparison with spectral libraries like NIST. researchgate.netmdpi.com
GC has been extensively used in the analysis of essential oils to determine their composition, including the percentage of this compound. nih.govscispace.com For example, GC-MS analysis of P. volubilis essential oil identified caryophyllene oxide as a major component. scispace.com Different types of GC columns, such as HP-5MS and DB-5, are utilized depending on the specific analytical requirements. nist.govnist.gov
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application for this compound |
|---|---|---|---|---|
| Column Chromatography | Silica Gel, Alumina nih.gov | Organic Solvents (e.g., Hexane, Ethyl Acetate) researchgate.net | Differential adsorption based on polarity. youtube.com | Purification from crude extracts. nih.govresearchgate.net |
| Gas Chromatography (GC) | Various (e.g., HP-5MS, DB-5) nist.gov | Inert Gas (e.g., Helium, Nitrogen) nist.gov | Differential partitioning based on volatility and interaction with the stationary phase. | Separation, identification, and quantification in essential oils and extracts. nih.govscispace.com |
High-Speed Countercurrent Chromatography (HSCCC) for Preparative Isolation
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the preparative isolation of this compound from essential oils and plant extracts. researchgate.netgoogle.commdpi.com This method avoids the use of solid stationary phases, thereby preventing the irreversible adsorption and denaturation of samples. google.commdpi.com
The successful separation of this compound using HSCCC is highly dependent on the selection of a suitable two-phase solvent system. The partition coefficient (K) is a critical parameter in optimizing the separation. A patent describes a method for separating this compound from the volatile oil of Flaveria bidentis (L.) Kuntze using a two-phase non-aqueous solvent system. google.comscience.gov This system typically consists of a normal alkane (like n-hexane or n-pentane), acetonitrile (B52724) or a fatty alcohol, and ethanol (B145695) or dichloromethane (B109758). google.com By adjusting the volume ratios of these components, purities of over 91% for this compound have been achieved. google.com
For instance, one study successfully isolated 3.2 mg of this compound with a purity of 92.6% from 200 mg of Flaveria bidentis essential oil. science.gov The fractions collected from the HSCCC process are typically analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the purity of the isolated compound. google.com
Table 1: Examples of HSCCC Solvent Systems for this compound Isolation
| Plant Source | Solvent System (v/v/v) | Purity Achieved | Reference |
| Flaveria bidentis (L.) Kuntze | n-pentane-acetonitrile-ethanol (5:3:4) | 92.5% | google.com |
| Flaveria bidentis (L.) Kuntze | n-hexane-acetonitrile-ethanol (5:4:3) | 92.6% | google.com |
| Flaveria bidentis (L.) Kuntze | n-hexane-acetonitrile-ethanol (5:4:4) | 92.7% | google.com |
| Flaveria bidentis (L.) Kuntze | n-hexane-acetonitrile-dichloromethane (5:4:1) | 91.3% | google.com |
This table is interactive. You can sort and filter the data.
Thin-Layer Chromatography (TLC) for Screening and Monitoring
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the initial screening and monitoring of this compound in plant extracts. fip.orgresearchgate.net It is often used to identify the presence of the compound before more complex and quantitative methods are employed. mdpi.com
In a typical application, an extract is spotted on a TLC plate (e.g., silica gel 60 F254) and developed with a suitable mobile phase. For instance, a mobile phase of toluene:ethyl acetate:formic acid in adjusted ratios can be used for the separation of compounds in pepper extracts. fip.org After development, the spots are visualized under UV light (254 nm and 366 nm) or by spraying with a reagent, such as 10% H₂SO₄, which can reveal the presence of this compound. fip.orgmdpi.com
TLC is also utilized in bioautography assays to screen for biological activities of separated compounds directly on the plate. sums.ac.ir For example, spraying a developed TLC plate with a DPPH (2,2-Diphenyl-1-picrylhydrazyl) solution can indicate the antioxidant potential of the separated constituents. sums.ac.ir While TLC is excellent for qualitative analysis and monitoring fractions from other chromatographic techniques, it is generally less precise and sensitive for quantitative analysis compared to methods like GC or HPLC. researchgate.net
Spectroscopic and Spectrometric Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of this compound in volatile samples like essential oils. lmaleidykla.ltnih.govresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra that act as a molecular fingerprint for each component. researchgate.net
For identification, the mass spectrum of a compound eluting from the GC column is compared with the spectra in established libraries, such as the NIST (National Institute of Standards and Technology) library. lmaleidykla.lt The retention time of this compound in a GC analysis of clove oil has been reported as 32.75 minutes, with a concentration of 1.28%. researchgate.net In another study on copaiba oil, GC-MS was used to identify the main constituents, including caryophyllene oxide, before developing a quantitative GC-FID method. nih.gov
For quantitative analysis, GC-MS can be operated in the selected ion monitoring (SIM) mode, which increases sensitivity and selectivity for the target analyte. lmaleidykla.lt In a study on St. John's wort infused oil, quantification ions with m/z values of 93 and 133 were used for β-caryophyllene, a related compound. lmaleidykla.lt A thermal desorption-GC-MS (TD-GC-MS) method has also been developed for the analysis of sesquiterpenes, which could be applicable to this compound. copernicus.org
Table 2: GC-MS Data for this compound
| Source | Retention Time (min) | Key Mass Fragments (m/z) | Reference |
| Clove Oil | 32.75 | Not specified | researchgate.net |
| Annona macroprophyllata | 7.93 | Not specified, compared to NIST library and authentic sample | mdpi.com |
This table is interactive. You can sort and filter the data.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. nih.govpnnl.gov Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net
The ¹H-NMR spectrum reveals the chemical environment of each proton, including their connectivity and stereochemistry, through chemical shifts, coupling constants, and signal multiplicities. The ¹³C-NMR spectrum provides information on the number and types of carbon atoms present in the molecule. nih.gov
The structural confirmation of this compound isolated from Annona macroprophyllata was achieved by comparing the ¹H and ¹³C NMR data of the isolated compound with those reported in the literature. mdpi.com These spectroscopic methods, often used in conjunction with 2D NMR techniques like HSQC and HMBC, allow for the unambiguous assignment of all proton and carbon signals, thus confirming the bicyclic structure and the position of the epoxide ring. nih.gov
Table 3: Reported ¹³C and ¹H NMR Chemical Shifts (δ) for this compound
| Atom No. | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) | Reference |
| 1 | 50.1 | 1.63 (m) | mdpi.com |
| 2 | 39.1 | 2.61 (m), 2.19 (m) | mdpi.com |
| 3 | 39.8 | 1.95 (m), 1.34 (m) | mdpi.com |
| 4 | 59.8 | - | mdpi.com |
| 5 | 63.8 | 2.86 (dd, J = 10.8, 4.2) | mdpi.com |
| 6 | 30.1 | 1.58 (m), 1.25 (m) | mdpi.com |
| 7 | 27.1 | 2.29 (m), 2.01 (m) | mdpi.com |
| 8 | 151.7 | - | mdpi.com |
| 9 | 34.1 | 2.58 (m) | mdpi.com |
| 10 | 48.7 | 1.63 (m) | mdpi.com |
| 11 | 33.8 | - | mdpi.com |
| 12 | 21.6 | 0.98 (s) | mdpi.com |
| 13 | 29.8 | 1.00 (s) | mdpi.com |
| 14 | 112.7 | 4.96 (s), 4.84 (s) | mdpi.com |
| 15 | 16.9 | 1.19 (s) | mdpi.com |
This table is interactive. You can sort and filter the data.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govmdpi.com The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to its specific structural features. researchgate.net
Key vibrational bands for this compound would include C-H stretching and bending vibrations for the alkane and alkene moieties, and importantly, the characteristic vibrations of the epoxide ring (C-O stretching). researchgate.netresearchgate.net For instance, the C-H out-of-plane bending from the structure of β-caryophyllene, a precursor, is observed around 888 cm⁻¹. researchgate.net The presence of CH₂ and CH₃ groups is indicated by stretching vibrations around 2854 and 2930 cm⁻¹. researchgate.net FTIR analysis is a rapid and non-destructive technique that provides valuable, though often complementary, information to mass spectrometry and NMR for structural confirmation. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of isolated this compound. rsdjournal.orgresearchgate.net It is also employed for the quantification of the compound in various extracts and formulations. nih.gov
A reversed-phase HPLC method with photodiode array (PDA) detection has been developed for the simultaneous identification and quantification of this compound along with other compounds in Ageratum conyzoides extracts. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of solvents like acetonitrile and water. The method's validation includes parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. rsdjournal.orgnih.gov The separation of five analytes, including β-caryophyllene oxide, was achieved within 50 minutes with this validated HPLC-PDA method. nih.gov HPLC is also the standard method used to check the purity of fractions obtained from preparative techniques like HSCCC. google.com
Chemo-Enzymatic and Total Synthesis Approaches
The synthesis of this compound is accomplished through various methods that leverage both chemical and biological catalysts. These approaches focus on the selective oxidation of the endocyclic double bond of the precursor, β-caryophyllene, a readily available natural sesquiterpene.
Epoxidation Reactions from Caryophyllene Precursors
The transformation of caryophyllene into this compound is primarily achieved through epoxidation reactions, which can be performed using chemo-enzymatic systems or traditional chemical reagents.
Chemo-enzymatic epoxidation represents a green chemistry approach, often utilizing lipases to generate a peroxy acid in situ, which then acts as the oxidizing agent. rsc.org This process typically involves a lipase (B570770), a carboxylic acid (or a lactone), and hydrogen peroxide in an organic solvent. rsc.orgresearchgate.net The lipase catalyzes the perhydrolysis of the carboxylic acid with hydrogen peroxide to form the corresponding peroxy acid. researchgate.net This peroxy acid then epoxidizes the double bond of β-caryophyllene. rsc.orgresearchgate.net A commonly used and highly effective biocatalyst for this reaction is the immobilized lipase B from Candida antarctica (CAL-B), often known by its commercial name, Novozym 435. researchgate.netacs.org Other lipases from sources like Rhizomucor miehei, Rhizopus oryzae, and Aspergillus niger have also been employed. researchgate.netacs.orgwur.nl The reaction conditions, such as the choice of solvent, acyl donor, and the molar ratio of reactants, are crucial for optimizing the conversion and selectivity towards the desired epoxide. researchgate.net For instance, using CAL-B, octanoic acid, and urea-hydrogen peroxide (UHP) in dichloromethane can yield both the mono-epoxide and di-epoxide of caryophyllene. researchgate.net
Chemical synthesis provides alternative routes to this compound. A direct, uncatalyzed, and highly selective epoxidation of β-caryophyllene has been observed using aqueous hydrogen peroxide in ethanol. nih.gov This unusual reactivity is attributed to the strained nature of the bicyclic sesquiterpene, with the solvent playing a key role in stabilizing the transition state. nih.gov Another method involves the use of peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). rsc.org Additionally, the epoxidation of caryophyllene derivatives, such as caryophyllene allylic alcohols, can be achieved using reagents like tert-butyl hydroperoxide in the presence of a vanadyl acetylacetonate (B107027) catalyst. nih.govacs.org The stereochemistry of the resulting epoxide is influenced by the conformation of the flexible nine-membered ring of the caryophyllene skeleton. nih.govacs.org
Table 1: Methodologies for the Epoxidation of Caryophyllene
| Method Type | Catalyst / Reagent | Precursor(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Chemo-enzymatic | Candida antarctica Lipase B (CAL-B) / Novozym 435 | β-caryophyllene, Octanoic acid, Urea-Hydrogen Peroxide (UHP) | Formation of mono-epoxide and di-epoxide; reaction conditions influence product ratio. | researchgate.net |
| Chemo-enzymatic | Rhizomucor miehei Lipase | Alkenes (including caryophyllene), Carboxylic acid, Hydrogen Peroxide | One-pot, two-step sequence for epoxidation in moderate to excellent conversions. | researchgate.net |
| Chemo-enzymatic | Lipase, Lactones, H₂O₂ | β-caryophyllene | Two-phase enzymatic system where lactones act as effective peracid surrogates. | rsc.org |
| Chemical | Aqueous Hydrogen Peroxide (H₂O₂) in Ethanol | β-caryophyllene | Uncatalyzed, highly selective epoxidation due to the strained ring system of the precursor. | nih.gov |
| Chemical | tert-Butyl hydroperoxide / Vanadyl acetylacetonate | Caryophyllene allylic alcohols | Afforded specific trans epoxides, with stereochemistry dictated by the ring conformation. | nih.govacs.org |
Biocatalytic Transformations Using Microorganisms
Biocatalytic transformations using whole microbial cells offer a powerful alternative to using isolated enzymes for producing this compound and its derivatives. nih.gov Whole-cell biocatalysts provide a natural environment for enzymes, can regenerate necessary cofactors, and are capable of performing complex multi-step reactions. nih.govmdpi.com
Fungi are particularly effective in the biotransformation of terpenes. For example, lyophilized mycelium of the psychrophilic fungus Cladosporium cladosporioides has been successfully used as a biocatalyst for the chemoenzymatic epoxidation of β-caryophyllene. acs.orgwur.nl This whole-cell approach is a cost-effective alternative to using expensive, purified lipases. wur.nl The biotransformation of caryophyllene oxide itself has been demonstrated using the fungus Aspergillus niger, leading to further hydroxylated derivatives. researchgate.net Similarly, an endophytic strain, Aspergillus tubingensis, has been shown to catalyze the remodeling of the β-caryophyllene skeleton into a variety of polycyclic compounds. researchgate.net These microbial transformations highlight the potential to generate not only this compound but also a diverse array of structurally unique and potentially bioactive compounds from a single precursor. researchgate.net
Table 2: Biocatalytic Transformations of Caryophyllene and its Oxide
| Microorganism | Substrate | Product(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cladosporium cladosporioides (lyophilized mycelium) | β-caryophyllene | This compound | Efficient biocatalyst for chemoenzymatic epoxidation; cost-effective alternative to purified enzymes. | acs.orgwur.nl |
| Aspergillus niger | Caryophyllene oxide | Hydroxylated caryophyllene oxide derivatives | Demonstrates further functionalization of the epoxide through microbial transformation. | researchgate.net |
| Aspergillus tubingensis | β-caryophyllene | Diverse polycyclic compounds | Catalyzes the remodeling of the caryophyllene skeleton into structurally novel compounds. | researchgate.net |
Molecular Mechanisms of Biological Activities
Immunomodulatory and Anti-inflammatory Pathways
Caryophyllene (B1175711) epoxide modulates the inflammatory response through several interconnected mechanisms, from influencing the production of signaling molecules to altering gene expression and enzymatic activity.
Modulation of Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-10)
Caryophyllene epoxide has been shown to significantly impact the production of key cytokines involved in the inflammatory cascade. Research indicates that it can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). For instance, in human rheumatoid arthritis fibroblast-like synovial cells, caryophyllene oxide was found to significantly decrease the production of IL-1β and TNF-α. scispace.com Another study noted that β-caryophyllene oxide, along with myrtenal, could markedly reduce the production of IL-1β and TNF-α. scispace.com The precursor, β-caryophyllene, has also been observed to decrease the expression of TNF-α, IL-1β, and IL-6. mdpi.comnih.gov While direct evidence for this compound's effect on the anti-inflammatory cytokine IL-10 is limited, studies on essential oils containing caryophyllene oxide have reported an increase in IL-10 levels, suggesting a potential, though not yet fully elucidated, role in promoting anti-inflammatory responses. scispace.comnih.gov
| Cytokine | Effect | Cell/Model System | Reference |
|---|---|---|---|
| TNF-α | Decrease | Human rheumatoid arthritis fibroblast-like synovial cells | scispace.com |
| IL-1β | Decrease | Human rheumatoid arthritis fibroblast-like synovial cells | scispace.com |
| IL-6 | Decrease | Pterygium fibroblasts (by β-caryophyllene) | nih.gov |
| IL-10 | Increase (in essential oil containing caryophyllene oxide) | Lipopolysaccharide-stimulated macrophages | scispace.comnih.gov |
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, PGE2)
A key aspect of this compound's anti-inflammatory action is its ability to inhibit the production of crucial inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). The gastroprotective effects of caryophyllene oxide have been linked to the modulation of prostaglandins (B1171923), as the protective effect was diminished in the presence of a cyclooxygenase (COX) inhibitor. japsonline.com Essential oils containing caryophyllene oxide have demonstrated the ability to inhibit the secretion of both nitric oxide and prostaglandin E2 in macrophages stimulated with lipopolysaccharide. nih.gov Its precursor, β-caryophyllene, has also been shown to reduce the production of nitric oxide and PGE2. mdpi.com
Regulation of Enzyme Expression (e.g., iNOS, COX-1, COX-2, 15-Lipoxygenase (15-LOX))
This compound's influence on inflammatory processes extends to the regulation of enzymes that synthesize inflammatory mediators. It has been reported to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory response. nih.gov The anti-inflammatory effect of caryophyllene oxide is associated with the suppression of COX-2 and iNOS. scispace.com While information regarding its direct effect on cyclooxygenase-1 (COX-1) is less clear, its precursor, β-caryophyllene, has been noted to inhibit COX-1. mdpi.com Furthermore, an in silico docking study has suggested that both β-caryophyllene and β-caryophyllene oxide can bind to 15-lipoxygenase (15-LOX), indicating a potential to modulate its activity. mdpi.com
Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK)
This compound exerts its anti-inflammatory effects by intervening in key cellular signaling pathways. A significant target is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. Studies have shown that caryophyllene oxide can inhibit NF-κB activation. nih.gov This inhibition, in turn, suppresses the expression of various NF-κB-regulated genes involved in inflammation.
In addition to the NF-κB pathway, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling cascade. Its anticancer and analgesic properties are, in part, attributed to its ability to alter key pathways like MAPK. nih.gov
Interaction with Cannabinoid Receptors (CB2-R) and Other Receptors (e.g., PPARγ)
While the precursor molecule, β-caryophyllene, is a known selective agonist of the cannabinoid receptor type 2 (CB2-R) and also interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, there is limited direct evidence of this compound binding to and activating these receptors. nih.govkau.edu.samdpi.comresearchgate.net The anti-inflammatory effects of β-caryophyllene are often attributed to its interaction with CB2-R and the subsequent activation of the PPARγ pathway. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound may have some affinity for these receptors, but specific research on the epoxide is scarce. One study did note that β-caryophyllene oxide does not exhibit CB1/2 binding, suggesting its mechanism of action is not directly related to the endocannabinoid system. nih.gov Further investigation is required to fully elucidate the interaction, if any, of this compound with CB2-R and PPARγ.
Antimicrobial Mechanisms of Action
This compound has demonstrated notable antimicrobial properties, particularly against fungi. It has been tested in vitro as an antifungal agent against dermatophytes. nih.gov The antifungal activity of essential oils rich in β-caryophyllene and its derivatives, including the epoxide, has been documented against various strains of Trichophyton rubrum. scielo.br
The precise mechanisms underlying its antimicrobial action are still under investigation. However, it is suggested that the epoxide functional group in its structure may play a crucial role. This reactive group could potentially allow the molecule to bind covalently to microbial proteins and nucleic acids, thereby disrupting their function and leading to cell death. Another potential mechanism is the disruption of the microbial cell membrane's integrity. Furthermore, there is emerging research into the use of caryophyllene oxide in nanoformulations to act as a chemosensitizer, potentially by inhibiting bacterial efflux pumps which are a common mechanism of antibiotic resistance.
Antibacterial Activity Against Specific Pathogens
This compound has shown efficacy against several clinically relevant bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. Its activity is often evaluated through measures like the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a substance that prevents visible growth of a bacterium.
Essential oils containing caryophyllene oxide have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 200 to 400 μg/mL for essential oils where it is a component. mdpi.com For instance, an essential oil from Cyperus papyrus with a high concentration of caryophyllene oxide (24.4%) was effective against S. aureus with an MIC of 0.31 mg/mL and against E. coli with an MIC of 1.25 mg/mL. nchu.edu.tw Similarly, an essential oil containing caryophyllene oxide as a major component was active against S. aureus ATCC 25923. researchgate.net Research on β-caryophyllene, the precursor to this compound, showed it could inhibit S. aureus with an MIC as low as 3 µM. elsevier.es It has also demonstrated activity against uropathogenic E. coli, leading to a significant reduction in bacterial load in murine models. nih.gov
Against Bacillus cereus, the related compound β-caryophyllene has been shown to have a MIC of 2.5% (v/v) and to achieve complete bactericidal activity within two hours. naturalaroma.co.innih.gov Essential oils containing caryophyllene oxide have also shown activity against B. cereus. mdpi.comresearchgate.net
Table 1: Antibacterial Activity of this compound and Related Compounds
| Pathogen | Compound/Essential Oil | Observed Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | Essential Oil with Caryophyllene Oxide (24.4%) | MIC: 0.31 mg/mL | nchu.edu.tw |
| Staphylococcus aureus | Caryophyllene Oxide (in essential oil) | Active against ATCC 25923 strain | researchgate.net |
| Escherichia coli | Essential Oil with Caryophyllene Oxide (24.4%) | MIC: 1.25 mg/mL | nchu.edu.tw |
| Bacillus cereus | β-Caryophyllene | MIC: 2.5% (v/v), bactericidal in 2 hrs | naturalaroma.co.innih.gov |
| Bacillus cereus | Essential Oil with Caryophyllene Oxide | Inhibited growth (MIC: 1.25 mg/mL) | nchu.edu.twresearchgate.net |
Studies consistently indicate that this compound and essential oils containing it are generally more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.netelsevier.es This differential susceptibility is often attributed to the structural differences in the bacterial cell wall. The complex outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, acts as a formidable barrier, restricting the penetration of hydrophobic compounds like sesquiterpenes. researchgate.net In contrast, the more exposed peptidoglycan layer of Gram-positive bacteria allows for easier access to the cell membrane. For example, one study reported that an essential oil was specifically active against the Gram-positive S. aureus but showed no activity against Gram-negative strains like E. coli and Pseudomonas aeruginosa. researchgate.net Another study noted that β-caryophyllene exhibited a more pronounced effect against Gram-positive bacteria compared to Gram-negative ones. elsevier.es
A primary mechanism of action for caryophyllene compounds is the disruption of the bacterial cell membrane. Research on β-caryophyllene's effect on B. cereus has revealed that the compound alters membrane permeability and integrity. naturalaroma.co.innih.govnih.gov This is evidenced by an increase in the membrane permeability surface charge, as measured by zeta potential, which changed from -5.46 mV in untreated cells to -3.98 mV in treated cells. naturalaroma.co.innih.gov This disruption leads to the leakage of intracellular components, such as UV-absorbing materials, which ultimately results in cell death. naturalaroma.co.innih.govnih.gov This mode of action involves causing non-selective pore formation, which damages the membrane's integrity. nih.gov
Antifungal Properties
This compound also possesses significant antifungal properties against a range of fungi, including important plant pathogens and species relevant to human health.
The compound has demonstrated notable activity against the phytopathogenic fungus Sclerotinia sclerotiorum. In one study, caryophyllene oxide inhibited the hyphal growth of S. sclerotiorum by up to 40%. nih.govnih.gov This effect was found to be more potent than that of its precursor, β-caryophyllene. nih.gov Essential oils containing caryophyllene oxide have also shown remarkable antifungal effects against S. sclerotiorum, with MIC values ranging from 62.5 to 1000 µg/ml. nchu.edu.twnih.gov
In the context of human health, caryophyllene oxide has been investigated as a potential treatment for onychomycosis, a fungal infection of the nails. It has been tested in vitro against dermatophytes, the fungi responsible for such infections, using a model that simulates human nails. naturalaroma.co.inchemfaces.comnih.gov
Furthermore, caryophyllene oxide exhibits broad-spectrum activity against various other phytopathogenic fungi. nih.govjapsonline.com Essential oil of Hymenaea stigonocarpa, with caryophyllene oxide (13.33%) as a major constituent, demonstrated dose-dependent antifungal activity against Botrytis cinerea, Aspergillus flavus, and Colletotrichum truncatum. japsonline.com Studies have also shown its efficacy against Fusarium solani and Colletotrichum gloeosporioides. nchu.edu.tw
Table 2: Antifungal Activity of this compound
| Fungus | Compound/Essential Oil | Observed Effect | Reference |
|---|---|---|---|
| Sclerotinia sclerotiorum | Caryophyllene Oxide | Up to 40% inhibition of hyphal growth | nih.govnih.gov |
| Sclerotinia sclerotiorum | Essential Oil with Caryophyllene Oxide | MIC: 62.5-1000 µg/ml | nchu.edu.twnih.gov |
| Onychomycosis-related dermatophytes | Caryophyllene Oxide | Antifungal activity in an in vitro model | naturalaroma.co.inchemfaces.comnih.gov |
| Botrytis cinerea | Essential Oil with Caryophyllene Oxide (13.33%) | >70% mycelial growth inhibition | japsonline.com |
| Fusarium solani | Caryophyllene Oxide | Significant antifungal activity (Antifungal index > 50%) | nchu.edu.tw |
Proposed Mechanisms of Antimicrobial Action
Beyond direct membrane damage, the antimicrobial activity of caryophyllene and its derivatives may involve the induction of oxidative stress within the pathogen. Studies on iso-caryophyllene, an isomer, have shown that its cytotoxicity is linked to a significant overproduction of Reactive Oxygen Species (ROS), by as much as 187% at a concentration of 100 µM. researchgate.net This increase in ROS leads to lipid peroxidation, damaging cellular components and contributing to cell death. researchgate.net It is proposed that the reaction between the superoxide (B77818) anion and iso-caryophyllene can form oxidized derivatives that initiate this lipid oxidation cascade. researchgate.net The strong antioxidant activities of β-caryophyllene are also thought to contribute to its antimicrobial effects. nih.gov
Antioxidant Defense Systems Modulation
This compound and its related compounds can influence the balance of oxidants and antioxidants within biological systems, playing a role in cellular protection.
Reduction of Reactive Oxygen Species (ROS) Levels
A growing body of evidence suggests that β-caryophyllene can protect cells by reducing oxidative stress and mitochondrial dysfunction. nih.gov It has been shown to inhibit the production of ROS in C6 glioma cells subjected to glutamate-induced cytotoxicity. nih.gov Under normal physiological conditions, a small percentage of oxygen is converted into ROS, primarily by mitochondria. nih.gov However, under pathological conditions, this production can increase dramatically, leading to cellular damage. nih.gov β-caryophyllene has been observed to relieve oxidative stress damage in cellular models. nih.gov The cytotoxicity of the related compound iso-caryophyllene has been directly linked to its ability to induce a significant overproduction of ROS. researchgate.net This dual role highlights the complex interaction between caryophyllene compounds and cellular redox systems.
Enhancement of Endogenous Antioxidant Enzyme Activity
This compound has been shown to bolster the body's own antioxidant defenses by increasing the activity of several key enzymes. In a study involving human lung cancer A549 cells, treatment with this compound led to a significant increase in the activity of glutathione (B108866) peroxidase (GPx). researchgate.netnih.gov Another study highlighted that β-caryophyllene, a related compound, can increase the expression of heme oxygenase-1 (HO-1), which plays a role in the antioxidant response. mdpi.com The activation of these endogenous antioxidant enzymes is a critical mechanism by which this compound helps to protect cells from oxidative damage.
Restoration of Cellular Redox Balance
This compound contributes to the restoration of cellular redox balance by modulating the levels of reactive oxygen species (ROS) and intracellular antioxidants. In A549 lung cancer cells, this compound treatment resulted in a marked rise in glutathione (GSH) levels, a major intracellular antioxidant, and a decline in 4-HNE levels, a marker of lipid peroxidation. researchgate.netnih.gov This indicates a reduction in oxidative stress. Furthermore, studies on the related compound β-caryophyllene have shown its ability to inhibit ROS production and restore GSH levels. mdpi.com In a study on triple-negative breast cancer cells, co-treatment with β-caryophyllene and cigarette smoke condensate, a known inducer of oxidative stress, nearly restored the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), demonstrating its capacity to counteract oxidative imbalances. nih.gov
Mechanisms of Anticancer Activity (Preclinical In Vitro and Animal Studies)
Induction of Programmed Cell Death Pathways
This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through multiple interconnected mechanisms.
This compound triggers apoptosis in cancer cells through a cascade of molecular events. Studies have demonstrated that it can induce mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. medicinacomplementar.com.brresearchgate.netelsevierpure.comnih.gov This release activates a family of protease enzymes called caspases, which are central to the execution of apoptosis. Specifically, this compound has been shown to activate caspase-3, caspase-7, and caspase-9 in various cancer cell lines, including lung, prostate, and breast cancer. researchgate.netnih.govmedicinacomplementar.com.brelsevierpure.comnih.gov The activation of these caspases leads to the cleavage of essential cellular proteins, such as PARP, and ultimately results in the hallmark features of apoptosis, including DNA fragmentation and nuclear condensation. medicinacomplementar.com.brresearchgate.netelsevierpure.comnih.govnih.govekb.eg These morphological changes, such as cell shrinkage and the formation of apoptotic bodies, have been observed in cancer cells treated with this compound. medicinacomplementar.com.brnih.gov
The pro-apoptotic activity of this compound is further regulated by its influence on the expression of genes that control cell death. Research has consistently shown that this compound can upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic ones. For instance, it increases the expression of Bax, a protein that promotes apoptosis by permeabilizing the mitochondrial outer membrane. researchgate.netnih.govnih.govdntb.gov.ua Concurrently, it decreases the expression of Bcl-2, an anti-apoptotic protein that inhibits this process. researchgate.netnih.govmedicinacomplementar.com.brelsevierpure.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant in committing a cell to apoptosis. researchgate.netmdpi.com Furthermore, this compound has been found to increase the expression of the tumor suppressor protein p53, which can trigger apoptosis in response to cellular stress, and upregulate the expression of caspase-3, a key executioner caspase. researchgate.netnih.govmedicinacomplementar.com.brelsevierpure.comnih.gov
Anti-Angiogenic Mechanisms
This compound exhibits notable anti-angiogenic properties by interfering with the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Research has shown that it can inhibit the migration of endothelial cells and disrupt the formation of capillary-like tube networks. nih.gov One of the key mechanisms is the suppression of vascular endothelial growth factor (VEGF) secretion. nih.govnih.gov VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. By reducing VEGF levels, this compound hinders the activation of its receptor, VEGFR-2, which is located on endothelial cells and plays a pivotal role in promoting angiogenesis. mdpi.comnih.gov Furthermore, in vivo studies using the chick embryo chorioallantoic membrane (CAM) assay have demonstrated that this compound can significantly deform vascularization architecture. nih.gov
Suppression of Tumor Metastasis and Invasion
The ability of this compound to suppress tumor metastasis and invasion is closely linked to its anti-angiogenic effects and its capacity to modulate various signaling pathways. scienceopen.combanglajol.info By inhibiting angiogenesis, it restricts the nutrient supply to tumors, thereby impeding their growth and spread. scienceopen.com Moreover, this compound has been found to inhibit the expression of genes involved in invasion and metastasis, such as matrix metalloproteinase-9 (MMP-9) and intercellular adhesion molecule-1 (ICAM-1). banglajol.info The suppression of these molecules hinders the ability of cancer cells to degrade the extracellular matrix and invade surrounding tissues.
Modulation of Key Signaling Pathways in Cancer Progression
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. scienceopen.comnih.gov
PI3K/AKT/mTOR/S6K1: This pathway is crucial for cell proliferation, survival, and angiogenesis. nih.gov this compound has been shown to suppress the PI3K/AKT/mTOR/S6K1 signaling cascade, leading to the downregulation of cell survival genes and the induction of apoptosis in cancer cells. scienceopen.comnih.gov
MAPK: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell growth and survival. scienceopen.comscialert.net this compound can induce the activation of MAPK pathways, which, in some cellular contexts, can lead to apoptosis. scialert.netnih.gov This effect is often mediated by the generation of reactive oxygen species (ROS). nih.govnih.gov
STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is involved in cancer cell proliferation, survival, invasion, and angiogenesis. scienceopen.combanglajol.info this compound has been observed to reduce the activity of the STAT3 transcription factor in various cancer cell lines. scienceopen.combanglajol.info This suppression is mediated through the activation of SHP-1 protein tyrosine phosphatase and the blockage of upstream activators like c-Src, JAK1, and JAK2. mdpi.comscienceopen.com
NF-κB: The nuclear factor-kappa B (NF-κB) transcription factor plays a key role in tumorigenesis by controlling genes involved in inflammation, cell proliferation, and apoptosis. nih.gov this compound can inhibit the activation of NF-κB, leading to the potentiation of apoptosis induced by other agents like tumor necrosis factor-alpha (TNFα). nih.gov This inhibition occurs through the prevention of IκBα degradation and p65 nuclear translocation. nih.gov
Wnt/β-catenin: The Wnt/β-catenin pathway is implicated in cancer cell proliferation and survival. scialert.net Dehydroepiandrosterone (DHEA), a compound with structural similarities to this compound, has been shown to downregulate this pathway. scialert.net
Chemosensitization Strategies and Drug Accumulation Enhancement
A significant aspect of this compound's anticancer potential lies in its ability to act as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapy drugs. iiarjournals.orgiiarjournals.org Many cancer cells develop multidrug resistance (MDR) by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump anticancer drugs out of the cell. banglajol.infoiiarjournals.org
This compound, due to its lipophilic nature, can accumulate in the cell membrane and interfere with the function of these efflux pumps. mdpi.comiiarjournals.org By inhibiting ABC transporters like ABCB1 (P-gp), MRP1, and MRP2, it increases the intracellular accumulation of chemotherapeutic agents like doxorubicin (B1662922) and sorafenib. mdpi.comiiarjournals.orgnih.gov This enhanced drug concentration within the cancer cells leads to a more potent cytotoxic effect and can help overcome MDR. iiarjournals.orgiiarjournals.org
Molecular Docking and In Silico Studies of Target Proteins
Molecular docking studies have provided insights into the potential molecular targets of this compound, further elucidating its mechanisms of action. nih.govresearchgate.net
HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol biosynthesis and has been proposed as a target in some cancers. nih.govplos.org Molecular docking analyses have shown that this compound has a good binding affinity for HMG-CoA reductase. nih.govresearchgate.net
Bcl-2 and Mcl-1: These are anti-apoptotic proteins that are often overexpressed in cancer, contributing to chemoresistance. nih.gov Docking studies indicate that this compound can bind to Bcl-2 and Mcl-1, suggesting a direct role in promoting apoptosis. nih.gov
VEGFR-2: As a key receptor in angiogenesis, VEGFR-2 is a critical target for anti-cancer therapies. nih.govmdpi.com Molecular docking has shown that this compound has an affinity for VEGFR-2, which aligns with its observed anti-angiogenic effects. nih.gov
Xanthine (B1682287) Oxidase: This enzyme is a source of reactive oxygen species (ROS) and is implicated in atherosclerosis and cholesterol crystal formation. nih.gov While direct docking studies with this compound and xanthine oxidase are not extensively detailed in the provided context, the known ROS-generating capacity of this compound suggests a potential interaction with pathways involving this enzyme. nih.gov
Neuroprotective Mechanisms (Preclinical In Vitro and Animal Studies)
Beyond its anti-cancer properties, this compound has also demonstrated neuroprotective effects in preclinical models, primarily through the attenuation of neuroinflammation. nih.govresearchgate.net
Attenuation of Neuroinflammation (e.g., Microglia Activation, Astrocyte Activation)
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the pathogenesis of neurodegenerative diseases. nih.govresearchgate.net Activated microglia and astrocytes release pro-inflammatory mediators that can be toxic to neurons. nih.govresearchgate.net
This compound has been shown to inhibit the activation of both microglia and astrocytes in animal models of Parkinson's disease. nih.govresearchgate.net This effect is largely attributed to its interaction with the cannabinoid type 2 receptor (CB2R), a receptor primarily expressed on immune cells, including microglia. nih.govnih.gov Activation of CB2R by this compound leads to a reduction in the production of pro-inflammatory cytokines. nih.gov This modulation of glial cell activity helps to create a less inflammatory and more neuroprotective environment in the brain. researchgate.netnih.gov
Reduction of Oxidative Stress in Neural Tissues
This compound's parent compound, β-caryophyllene (BCP), demonstrates notable efficacy in mitigating oxidative stress within neural tissues through various mechanisms. Preclinical studies indicate that BCP can enhance the endogenous antioxidant defense systems. For instance, in a rat model of diabetes, β-caryophyllene administration led to a significant decrease in reactive oxygen species (ROS) in peripheral neural tissues and concurrently increased the levels of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and reduced glutathione (GSX). researchgate.net This was accompanied by a significant reduction in malondialdehyde (MDA) levels, a marker of cellular damage from lipid peroxidation. researchgate.net
Further research highlights that BCP's neuroprotective effects are linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Activation of the Keap1/Nrf2 signaling pathway triggers the production of endogenous "phase 2" antioxidant enzymes, which play a crucial role in cellular protection against oxidative damage. nih.gov In models of Parkinson's disease, β-caryophyllene treatment restored antioxidant enzyme levels, increased glutathione (GSH), and inhibited lipid peroxidation. researchgate.net The antioxidant effects in some in vitro models were found to be dependent on the Cannabinoid Receptor Type 2 (CB2R). researchgate.net
Preservation of Neuronal Viability and Function
This compound and its related compounds contribute to the preservation of neuronal viability and function, particularly under conditions of neurodegenerative stress and ischemic injury. In an in vitro model of Alzheimer's disease using PC-12 cells, β-caryophyllene was shown to significantly increase cell viability by inhibiting the JAK2-STAT3-BACE1 signaling pathway, which in turn supports neuronal survival. wikipedia.org
In models of cerebral ischemia-reperfusion injury, β-caryophyllene has been shown to reduce infarct volumes and neuronal necrosis. explorationpub.combohrium.com Its protective mechanism involves the inhibition of necroptotic neuronal death, a form of programmed necrosis. explorationpub.combohrium.com Studies have demonstrated that β-caryophyllene treatment decreases the expression of key proteins involved in necroptosis, such as receptor-interaction protein kinase-1 (RIPK1) and receptor-interaction protein kinase-3 (RIPK3), as well as the phosphorylation of mixed lineage kinase domain-like (MLKL) protein. explorationpub.combohrium.com By preventing this form of cell death, β-caryophyllene helps to preserve the structural and functional integrity of neurons exposed to ischemic stress. explorationpub.combohrium.com Furthermore, in a model of oxygen-glucose deprivation and re-oxygenation, β-caryophyllene reduced neuronal apoptosis and upregulated the expression of growth-associated protein-43 (GAP-43), a protein associated with neuronal growth and repair. researchgate.net
Modulation of Inflammatory Cytokines and Mediators in the Central Nervous System
This compound's precursor, β-caryophyllene, effectively modulates neuroinflammatory processes in the central nervous system (CNS) by inhibiting the production and release of pro-inflammatory cytokines and mediators. nih.govpnas.org In various preclinical models, BCP has been shown to decrease the levels of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netpnas.org
The anti-neuroinflammatory action of BCP is also mediated through the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netuni-bonn.de In a murine model of Parkinson's disease, BCP treatment not only reduced the levels of IL-1β, IL-6, and TNF-α but also downregulated the expression of COX-2 and iNOS, leading to reduced glial activation and the rescue of dopaminergic neurons. researchgate.net Similarly, in a model of cerebral ischemia-reperfusion injury, BCP administration significantly reduced the increased levels of TNF-α and IL-1β. bohrium.com This effect is linked to the inhibition of the high-mobility group box 1 (HMGB1)/toll-like receptor 4 (TLR4) signaling pathway, which plays a role in triggering inflammatory responses. explorationpub.combohrium.com
Role of Cannabinoid Receptor Type 2 (CB2R) in Neuroprotection
The neuroprotective activities of β-caryophyllene are frequently mediated through its selective activation of the Cannabinoid Receptor Type 2 (CB2R). pnas.orguni-bonn.de CB2 receptors are expressed in various brain regions and on immune cells within the CNS, and their activation is associated with anti-inflammatory and immunomodulatory effects without the psychoactive side effects linked to CB1 receptor activation. nih.govbohrium.com
In a murine model of Parkinson's disease, the neuroprotective effects of BCP, including the preservation of dopaminergic neurons and the inhibition of glial activation, were reversed by treatment with a CB2R-selective antagonist, confirming the critical role of this receptor in mediating these effects. pnas.orgresearchgate.net Activation of CB2R by BCP has been shown to prevent microglial activation and the subsequent release of pro-inflammatory mediators. bohrium.comnih.gov This modulation of microglia is a key mechanism for its neuroprotective action in conditions like multiple sclerosis and Alzheimer's disease. mdpi.com Furthermore, the antioxidant effects of BCP have also been found to be CB2 receptor-dependent in certain in vitro studies. researchgate.net The selective agonism of BCP at CB2 receptors makes it a promising compound for targeting neuroinflammation and providing neuroprotection in a range of neurodegenerative disorders. bohrium.comnih.gov
Analgesic Mechanisms (Preclinical In Vitro and Animal Studies)
Inhibition of Central Pain Receptors
The analgesic properties of this compound are suggested to involve the inhibition of central pain receptors. researchgate.netnih.govresearchgate.net This mechanism is distinct from its parent compound, β-caryophyllene, which primarily exerts its analgesic effects through the peripheral CB2 receptor. researchgate.netnih.gov The antinociceptive action of this compound is considered to be independent of the endocannabinoid system, as it does not show binding affinity for CB1 or CB2 receptors. researchgate.netnih.gov
In preclinical studies using animal models, caryophyllene oxide has demonstrated both central and peripheral analgesic activity. researchgate.net For instance, in the hot-plate test, which is indicative of a central analgesic mechanism, essential oil containing caryophyllene oxide extended the latency time to the pain stimulus. mdpi.com While the precise central receptors inhibited by this compound are not fully elucidated, its ability to produce analgesia in models that assess central pathways points towards a direct modulatory role on pain processing within the central nervous system. researchgate.netnih.gov
Suppression of Inflammatory Mediators Associated with Pain
Both this compound and β-caryophyllene contribute to analgesia by suppressing inflammatory mediators that are intrinsically linked to the generation and maintenance of pain. researchgate.netnih.gov The anti-inflammatory actions of these compounds reduce the sensitization of nociceptors.
β-caryophyllene has been shown to block the release of pro-inflammatory molecules such as TNF-α and prostaglandin E2 (PGE2). nih.gov It also decreases the expression of COX-2 and iNOS, which suppresses the activation of NF-κB, a key transcription factor in the inflammatory response, thereby promoting analgesia. nih.gov In a model of chronic pain, β-caryophyllene treatment resulted in decreased levels of IL-1β in the sciatic nerve. nih.gov
Similarly, this compound is proposed to exert its analgesic effects in part by inhibiting the release of inflammatory pain mediators, including TNF-α, PGE2, COX-2, and IL-1β. mdpi.com In studies on diabetic peripheral neuropathy, local administration of β-caryophyllene significantly reduced levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in paw tissues, an effect mediated by the CB2 receptor. mdpi.com This suppression of the local inflammatory environment contributes directly to the alleviation of neuropathic pain symptoms like mechanical allodynia. mdpi.com
Data Tables
Table 1: Effects of β-Caryophyllene on Oxidative Stress Markers in Neural Tissue
| Model System | Compound | Key Findings | Reference(s) |
| Diabetic Rat Model | β-Caryophyllene | ↓ Reactive Oxygen Species (ROS)↑ Catalase (CAT)↑ Superoxide Dismutase (SOD)↑ Reduced Glutathione (GSX)↓ Malondialdehyde (MDA) | researchgate.net |
| Parkinson's Disease Model (in vivo) | β-Caryophyllene | Restored antioxidant enzymes↑ Glutathione (GSH)Inhibited lipid peroxidation | researchgate.net |
| Neuroblastoma Cells (in vitro) | β-Caryophyllene | Antioxidant effects were CB2 receptor-dependent | researchgate.net |
Table 2: Neuroprotective and Anti-Inflammatory Effects of β-Caryophyllene
| Model System | Compound | Key Findings | Reference(s) |
| Cerebral Ischemia-Reperfusion | β-Caryophyllene | ↓ Infarct volume↓ Neuronal necrosis↓ RIPK1, RIPK3, p-MLKL | explorationpub.combohrium.com |
| Parkinson's Disease Model (in vivo) | β-Caryophyllene | ↓ IL-1β, IL-6, TNF-α↓ COX-2, iNOS expression↓ Glial activation | researchgate.netpnas.org |
| Cerebral Ischemia-Reperfusion | β-Caryophyllene | ↓ TNF-α, IL-1βInhibited HMGB1/TLR4 signaling | explorationpub.combohrium.com |
| Parkinson's Disease Model (in vivo) | β-Caryophyllene | Neuroprotective effects reversed by CB2R antagonist | pnas.org |
Table 3: Analgesic Mechanisms of this compound and β-Caryophyllene
| Compound | Proposed Mechanism | Key Findings | Reference(s) |
| This compound | Inhibition of central pain receptors | Analgesic activity independent of CB1/CB2 receptors. | researchgate.netnih.govresearchgate.net |
| β-Caryophyllene | Activation of peripheral CB2 receptors | Analgesic effect dependent on CB2 receptor activation. | nih.govuni-bonn.de |
| This compound & β-Caryophyllene | Suppression of inflammatory mediators | ↓ TNF-α, IL-1β, IL-6, PGE2, COX-2, iNOS. | nih.govmdpi.commdpi.com |
Preclinical Efficacy Studies
In Vitro Cellular Models for Efficacy Assessment
Assessment of Cytotoxicity against Cancer Cell Lines
Caryophyllene (B1175711) epoxide has demonstrated notable cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is often evaluated by its IC50 value, which represents the concentration of a substance needed to inhibit the growth of 50% of a cell population.
One study found that caryophyllene epoxide exhibited cytotoxic activity against several cancer cell lines, including HeLa (human cervical adenocarcinoma), HepG2 (human leukemia), AGS (human lung cancer), SNU-1 (human gastric cancer), and SNU-16 (human stomach cancer). nih.gov The dose and time required for this cytotoxic effect were specific to each cell line. nih.gov For instance, in another study, the IC50 of this compound against the MCF-7 breast cancer cell line was determined to be 24 µM/ml. ekb.eg
Further research has explored the cytotoxicity of this compound in combination with other agents. For example, while this compound itself showed some cytotoxicity, it was found to enhance the cytotoxic effects of the chemotherapy drug doxorubicin (B1662922) in Caco-2, CCRF/CEM, and CEM/ADR5000 human cancer cell lines. iiarjournals.org In the Caco-2 cell line, this compound had an IC50 of 332.30±3.97 μM. iiarjournals.org In CCRF/CEM and the doxorubicin-resistant CEM/ADR5000 cell lines, the IC50 values were 235.18±5.18 μM and 297.98±3.33 μM, respectively. iiarjournals.org
It has also been noted that this compound derived from Cinnamomum tamala leaf extracts showed moderate cytotoxic activity against the A-2780 human ovarian cancer cell line. nih.gov The anticancer properties of this compound and its precursor, β-caryophyllene, have been documented in various cancers, including lung, colorectal, ovarian, bladder, liver, pancreatic, and breast cancer. mdpi.com These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. mdpi.com
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
| MCF-7 | Breast Cancer | 24 µM/ml | ekb.eg |
| Caco-2 | Colon Adenocarcinoma | 332.30±3.97 μM | iiarjournals.org |
| CCRF/CEM | Acute Lymphoblastic Leukemia | 235.18±5.18 μM | iiarjournals.org |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | 297.98±3.33 μM | iiarjournals.org |
| A-2780 | Ovarian Cancer | Moderate Cytotoxicity | nih.gov |
| HeLa | Cervical Adenocarcinoma | Cytotoxic | nih.gov |
| HepG2 | Leukemia | Cytotoxic | nih.gov |
| AGS | Lung Cancer | Cytotoxic | nih.gov |
| SNU-1 | Gastric Cancer | Cytotoxic | nih.gov |
| SNU-16 | Stomach Cancer | Cytotoxic | nih.gov |
Evaluation of Anti-inflammatory Responses in Immune Cells (e.g., Microglia, Macrophages)
This compound and its related compound, β-caryophyllene, have demonstrated significant anti-inflammatory properties in various immune cell models. These effects are often attributed to their interaction with the cannabinoid receptor 2 (CB2R), which is highly expressed in immune cells. mdpi.comnih.gov
In models of neuroinflammation, β-caryophyllene has been shown to protect microglial cells from inflammatory stressors. For example, it protected BV2 microglial cells from injury induced by the Aβ1–42 peptide, a key factor in Alzheimer's disease, by reducing the release of lactate (B86563) dehydrogenase (LDH) and inflammation. mdpi.com This protective effect is linked to the impairment of the TLR4/Nf-kB signaling pathway. mdpi.com Furthermore, β-caryophyllene can modulate the M1/M2 polarization of microglia, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. mdpi.com
The activation of CB2 receptors by β-caryophyllene in macrophages has been shown to reduce the release of pro-inflammatory cytokines like IL-6. nih.gov This compound also inhibits the phosphorylation of key inflammatory kinases such as ERK1/2 and JNK1/2 in macrophages stimulated with lipopolysaccharide (LPS). nih.gov Additionally, β-caryophyllene can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a role in ameliorating pulmonary inflammation. nih.gov
Antimicrobial Activity Testing against Microbial Strains
This compound has been identified as a component in essential oils with notable antimicrobial properties. Its effectiveness against various bacterial and fungal strains has been documented in several studies.
For instance, the essential oil of Helichrysum rugulosum, containing 8.8% this compound, exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 0.38 mg/mL. mdpi.com Similarly, essential oils from Nepeta hindostana, which contain this compound as a major constituent, have shown variable zones of inhibition against both Gram-positive and Gram-negative bacteria. phytopharmajournal.com
Table 2: Antimicrobial Activity of this compound-Containing Essential Oils
| Source Plant | Microbial Strain | Activity | Source |
| Helichrysum rugulosum | Staphylococcus aureus | MIC: 0.38 mg/mL | mdpi.com |
| Nepeta hindostana | Various bacteria | Variable inhibition zones | phytopharmajournal.com |
| Vitex trifolia | Methicillin-resistant S. aureus | Antibacterial potential | jmb.or.kr |
Antioxidant Capacity Assays
This compound has been shown to possess significant antioxidant properties in various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals or reduce oxidized species.
In one study, this compound significantly inhibited the total antioxidant capacity (T-AOC) in HCCLM3 and HUH7 liver cancer cells. frontiersin.org It also reduced the scavenging rate of DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals in these cell lines. frontiersin.org Further investigation revealed that this compound reduced the expression of key antioxidant proteins such as NRF2, GPX4, and HO-1. researchgate.net
The antioxidant activity of the related compound, β-caryophyllene, has also been extensively studied. It has demonstrated the ability to scavenge various radicals, including those measured by the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and OH radical scavenging assays. researchgate.net In the β-carotene/linoleic acid test, β-caryophyllene showed a strong capacity to protect against oxidation. scielo.br This antioxidant potential is believed to contribute to its other biological activities, including its antimicrobial effects. nih.gov
Neuroprotective Effects in Neuronal Cell Models
Caryophyllene and its epoxide have demonstrated promising neuroprotective effects in various in vitro models of neuronal damage and neurodegenerative diseases.
β-Caryophyllene has been shown to protect PC-12 cells, a common model for neuronal cells, from amyloid-β (Aβ) induced toxicity, a hallmark of Alzheimer's disease. frontiersin.org It was found to increase cell viability and protect cell morphology. frontiersin.org The mechanism of this neuroprotection may involve the inhibition of the JAK2-STAT3-BACE1 signaling pathway. frontiersin.org
In models of cerebral ischemia-reperfusion injury, β-caryophyllene has been shown to reduce necroptotic neuronal death in primary cultured neurons exposed to oxygen-glucose deprivation and re-oxygenation (OGD/R). nih.gov This protective effect is associated with the downregulation of RIPK1 and RIPK3 mRNA expression and the inhibition of MLKL phosphorylation. nih.gov
Furthermore, β-caryophyllene has been found to alleviate neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease, in neuronal cells. mdpi.com This effect was linked to the restoration of mitochondrial membrane potential and an increase in intracellular glutathione (B108866) levels, and was dependent on the CB2 receptor. mdpi.com
In Vivo Animal Models for Efficacy Evaluation
While this article focuses on in vitro studies, it is important to note that the promising results from these cellular models have led to further investigation in animal models. For instance, the antilymphoma activity of this compound has been evaluated in a 65-day induced model in mice. mdpi.com In these studies, this compound produced a dose-dependent antilymphoma effect in both male and female mice. mdpi.com Similarly, β-caryophyllene has been shown to reduce cerebral infarction volume and neurological deficits in mouse models of cerebral ischemia-reperfusion injury. frontiersin.org These in vivo studies provide further evidence for the potential therapeutic efficacy of this compound and its related compounds.
Inflammatory Disease Models
This compound has demonstrated notable anti-inflammatory effects in several preclinical models. Its mechanisms of action often involve the modulation of key inflammatory pathways and mediators. For instance, studies have shown its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netmdpi.commdpi.com The compound has also been observed to suppress the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that play a crucial role in the inflammatory process. nih.govresearchgate.net
In a murine model of atopic dermatitis, topical application of β-caryophyllene, the precursor to this compound, was found to alleviate skin inflammation and reduce the infiltration of pro-inflammatory cells. researchgate.net Furthermore, in models of bladder inflammation, β-caryophyllene demonstrated anti-inflammatory activity by decreasing the number of adherent leukocytes. nih.gov The immunomodulatory effects of this compound have been linked to its ability to counteract inflammation induced by lipopolysaccharide (LPS) by decreasing IL-2 levels. mdpi.com
Table 1: Summary of Preclinical Studies on the Anti-inflammatory Effects of this compound
| Model | Key Findings | Reference |
|---|---|---|
| Murine Atopic Dermatitis | Alleviated skin inflammation and inhibited pro-inflammatory cell infiltration. | researchgate.net |
| Murine Bladder Inflammation | Decreased the number of adherent leukocytes. | nih.gov |
| LPS-induced Inflammation | Counteracted inflammation by decreasing IL-2 levels. | mdpi.com |
| General Inflammation Models | Inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS). | researchgate.netmdpi.comnih.govresearchgate.net |
Cancer Models (e.g., Lymphoma, Melanoma, Colorectal Cancer)
The anticancer potential of this compound has been explored in various cancer models, revealing its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. nih.govresearchgate.netnih.gov
In lymphoma and neuroblastoma cell lines, this compound has been shown to induce apoptosis through the modulation of 15-lipoxygenase (15-LOX) and subsequent regulation of pro-apoptotic and anti-apoptotic genes. eurekaselect.com Studies on human ovarian cancer cells (A-2780) have also demonstrated its lethal effects. researchgate.net Furthermore, in models of colorectal cancer, β-caryophyllene, a related compound, has been found to inhibit tumor growth and angiogenesis. nih.gov Research indicates that this compound can suppress key signaling pathways for cancer development, such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT/mTOR/S6K1 pathways. nih.govresearchgate.netnih.gov It has also been shown to reduce the expression of genes and proteins that promote cancer while increasing the levels of those with pro-apoptotic properties. nih.govresearchgate.netnih.gov
In hepatocellular carcinoma models, caryophyllene oxide was found to inhibit tumor growth by inducing ferritinophagy-mediated ferroptosis. frontiersin.org It promoted the accumulation of intracellular reactive oxygen species and lipid peroxidation, and regulated key proteins involved in this process. frontiersin.org
Table 2: Preclinical Anticancer Efficacy of this compound
| Cancer Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Lymphoma & Neuroblastoma | Induced apoptosis. | Modulation of 15-LOX, regulation of apoptotic genes. | eurekaselect.com |
| Human Ovarian Cancer (A-2780) | Exhibited lethal effects. | Not specified. | researchgate.net |
| Colorectal Cancer | Inhibited tumor growth and angiogenesis (β-caryophyllene). | Downregulation of HSP60, HTRA, survivin, and XIAP; upregulation of p21. | nih.gov |
| Hepatocellular Carcinoma | Inhibited tumor growth. | Induced ferritinophagy-mediated ferroptosis. | frontiersin.org |
| Various Cancer Cell Lines | Suppressed cell proliferation and induced apoptosis. | Inhibition of MAPK and PI3K/AKT/mTOR/S6K1 pathways. | nih.govresearchgate.netnih.gov |
Infectious Disease Models (e.g., Murine Urinary Tract Infection)
Preclinical studies have indicated the potential of caryophyllene and its derivatives, including the epoxide form, in combating infectious diseases. In a murine model of urinary tract infection (UTI) caused by uropathogenic Escherichia coli, treatment with beta-caryophyllene (B1668595) resulted in a significant reduction in the bacterial burden in both the urine and bladder tissues 24 hours post-infection. mdpi.comnih.gov This suggests direct antibacterial effects.
Furthermore, essential oils containing β-caryophyllene and this compound have demonstrated high antibacterial activity against both ampicillin-resistant and non-resistant strains of E. coli. aimspress.comaimspress.com The antimicrobial action is thought to be related to the ability of these terpenoids to disrupt bacterial cell membranes. mdpi.com
Table 3: Preclinical Efficacy of Caryophyllene Compounds in Infectious Disease Models
| Disease Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Murine Urinary Tract Infection (E. coli) | Beta-caryophyllene | Significantly reduced bacterial burden in urine and bladder. | mdpi.comnih.gov |
| Ampicillin-resistant E. coli | Essential oil with β-caryophyllene & this compound | Exhibited high antibacterial activity. | aimspress.comaimspress.com |
Neurodegenerative Disease Models (e.g., Parkinson's Disease, Alzheimer's Disease, Multiple Sclerosis)
Caryophyllane sesquiterpenes, including β-caryophyllene and its oxide, have shown promise in preclinical models of neurodegenerative diseases. mdpi.comresearchgate.net Their neuroprotective effects are often attributed to their anti-inflammatory and antioxidant properties. mdpi.com
In the context of neuroinflammation, a key factor in the progression of many neurodegenerative disorders, β-caryophyllene has been shown to modulate microglia, the primary immune cells of the central nervous system. mdpi.com Specifically, β-caryophyllene has been found to counteract the inflammatory response induced by lipopolysaccharide (LPS) in microglial cells, reducing the production of pro-inflammatory mediators. mdpi.com Furthermore, in an experimental autoimmune encephalomyelitis model, which is relevant to multiple sclerosis, β-caryophyllene demonstrated the ability to modulate both systemic and local immunity by inhibiting CD4+ and CD8+ T lymphocytes and pro-inflammatory cytokines. frontiersin.org
Table 4: Preclinical Neuroprotective Effects of Caryophyllane Sesquiterpenes
| Disease Model Context | Compound | Key Findings | Reference |
|---|---|---|---|
| Neuroinflammation (Microglia) | β-caryophyllene | Modulated microglia and counteracted LPS-induced inflammation. | mdpi.com |
| Experimental Autoimmune Encephalomyelitis (Multiple Sclerosis model) | β-caryophyllene | Modulated systemic and local immunity by inhibiting T lymphocytes and pro-inflammatory cytokines. | frontiersin.org |
Analgesia Models
This compound has been investigated for its analgesic properties in various preclinical pain models. nih.govresearchgate.net Its mechanism of action appears to be distinct from that of its precursor, β-caryophyllene, which primarily acts through the cannabinoid receptor type 2 (CB2). nih.govresearchgate.net this compound's analgesic effects are not mediated by cannabinoid receptors. nih.govresearchgate.netmdpi.com
Instead, it is proposed that this compound exerts its antinociceptive effects by inhibiting the release of inflammatory pain mediators. researchgate.netmdpi.com Studies using the formalin test in mice, a model of inflammatory pain, have shown that this compound produces a dose-dependent anti-nociceptive effect during the inflammatory phase. mdpi.comnih.gov This suggests that it acts primarily through peripheral mechanisms to alleviate inflammatory pain. mdpi.com Interestingly, a synergistic anti-nociceptive effect was observed when this compound was combined with paracetamol. mdpi.comnih.govresearchgate.net
Table 5: Preclinical Analgesic Efficacy of this compound
| Pain Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Formalin Test (Inflammatory Pain) | Dose-dependent anti-nociceptive effect in the inflammatory phase. | Peripheral mechanisms, inhibition of inflammatory mediators. | mdpi.comnih.gov |
| Combination with Paracetamol | Synergistic anti-nociceptive effect. | Not fully elucidated, but independent of cannabinoid, opioid, and serotonin (B10506) receptors. | mdpi.comnih.govresearchgate.net |
Gastroprotective Studies
This compound has demonstrated significant gastroprotective effects in preclinical models of gastric ulcers. In a rat model of ethanol-induced gastric lesions, oral administration of this compound was shown to reduce the damaged area in a dose-dependent manner. japsonline.comjapsonline.comjapsonline.com
The protective mechanism of this compound appears to involve the enhancement of the gastric mucosal defense system. japsonline.comjapsonline.comjapsonline.com Studies suggest that its gastroprotective action is mediated by the involvement of nitric oxide (NO), prostaglandins (B1171923), and sulfhydryl groups. japsonline.comjapsonline.comjapsonline.com Pre-treatment with inhibitors of these pathways was found to attenuate the gastroprotective effect of this compound. japsonline.comjapsonline.com This indicates that the compound likely stimulates these endogenous protective factors to shield the gastric mucosa from injury. japsonline.comjapsonline.comjapsonline.com A combination treatment of this compound and paracetamol also exhibited gastroprotective activity. nih.govnih.gov
Table 6: Preclinical Gastroprotective Efficacy of this compound
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Ethanol-induced Gastric Lesions (Rats) | Dose-dependent reduction of gastric lesions. | Involvement of nitric oxide, prostaglandins, and sulfhydryl groups. | japsonline.comjapsonline.comjapsonline.com |
| Combination with Paracetamol | Exhibited gastroprotective activity. | Not fully elucidated. | nih.govnih.gov |
Structure Activity Relationships and Chemical Modifications
Influence of Epoxide Moiety on Biological Activities
The epoxide group is a critical determinant of the biological activity of caryophyllene (B1175711) epoxide, distinguishing it from its precursor, β-caryophyllene. This functional group, being electrophilic in nature, can interact with nucleophilic centers in biological molecules such as proteins and DNA. banglajol.info This reactivity is thought to be a key factor in its various observed effects. The structure of caryophyllene epoxide includes an exocyclic epoxide functional group which may enable it to form covalent bonds with the amino and sulfhydryl groups of DNA bases and proteins, thereby modulating cellular signaling. banglajol.info
A significant example of the epoxide moiety's influence is seen in its antitermite properties. While β-caryophyllene shows no such activity, this compound demonstrates notable antifeedant and termiticidal effects against the subterranean termite Reticulitermes speratus. nih.govelsevierpure.com This suggests that the introduction of the oxygen atom into the ring system is crucial for this specific biological action.
Furthermore, the reactive nature of the epoxide group is associated with the compound's ability to act as an alkylating agent and to block transporter proteins. banglajol.info Its hydrophobic character also allows for favorable interaction with and slow penetration across phospholipid bilayers. banglajol.info
Comparison of Activities with Beta-Caryophyllene (B1668595) and Related Sesquiterpenes
Direct comparisons between this compound, β-caryophyllene, and other related sesquiterpenes highlight significant differences in their biological activities, often attributable to the presence of the epoxide ring.
As mentioned, a stark contrast is observed in their antitermitic activity, where β-caryophyllene is inactive, while this compound shows activity. nih.govelsevierpure.com In the context of cannabinoid receptor binding, β-caryophyllene is a known selective agonist of the cannabinoid receptor type 2 (CB2), with a binding affinity (Ki) of 155 nM. wikipedia.org Conversely, this compound is reported to have negligible activity at the CB2 receptor. banglajol.infowikipedia.org
Regarding cytotoxic effects, both β-caryophyllene and this compound have demonstrated activity against various cancer cell lines. mdpi.com However, their potency can vary depending on the cell line. For instance, in a study on human cancer cell lines, this compound generally exhibited lower IC50 values (indicating higher potency) than β-caryophyllene in Caco-2, CCRF/CEM, and CEM/ADR5000 cells. iiarjournals.org In contrast, another study suggested that the cytoprotective power of β-caryophyllene was higher than that of its epoxide metabolite. researchgate.net
The following table summarizes the comparative activities of these compounds.
| Compound | Antitermite Activity | CB2 Receptor Binding | Cytotoxicity (Select Examples) |
| This compound | Active nih.govelsevierpure.com | Negligible banglajol.infowikipedia.org | Active (e.g., IC50 in Caco-2: 332.30 µM) iiarjournals.org |
| β-Caryophyllene | Inactive nih.govelsevierpure.com | Agonist (Ki = 155 nM) wikipedia.org | Active (e.g., IC50 in Caco-2: 1103.34 µM) iiarjournals.org |
| α-Humulene | Not specified | May modulate CB2 activity wikipedia.org | Active (reportedly more effective than β-caryophyllene in some cancer cell lines) mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies provide a systematic approach to understanding how the chemical structure of a compound influences its biological activity. For terpenoids, including caryophyllene derivatives, QSAR models have been developed to predict their neuroprotective effects. researchgate.net
One such study on eleven terpenoids with significant neuroprotective activity indicated that the activity was primarily governed by lipophilicity, shape index, and electrostatic properties. researchgate.net Although this particular study identified trans-caryophyllene as having the highest neuroprotective activity among the tested compounds, the principles are applicable to its derivatives. researchgate.net
In the context of enzyme inhibition, a QSAR study was conducted to assess the potential of caryophyllene and its derivatives as xanthine (B1682287) oxidase inhibitors. ugm.ac.id The analysis revealed that chemical properties such as the number of double bonds, the position of substituents, steric hindrance, and the presence of a lactone ring were influential in determining the inhibitory activity. ugm.ac.id Among the compounds tested, caryophyllene oxide was identified as the most promising inhibitor of xanthine oxidase, with its high affinity attributed to its specific chemical properties that allow for interaction with essential amino acid residues in the enzyme's active site. ugm.ac.id
Design and Synthesis of this compound Analogs for Enhanced Bioactivity
The structural framework of this compound serves as a template for the design and synthesis of novel analogs with potentially enhanced or more specific biological activities.
The core structure of this compound can be chemically modified to improve its interaction with enzymes. An in silico study on xanthine oxidase inhibition demonstrated that caryophyllene oxide had a more stable bonding to the enzyme compared to allopurinol, a known inhibitor. ugm.ac.id The structure-activity relationship analysis from this study suggested that the number and position of double bonds and substituents are key factors. ugm.ac.id This implies that synthetic modifications, such as the introduction of specific functional groups or altering the ring structure, could lead to more potent enzyme inhibitors.
For example, the conversion of β-caryophyllene into polycyclic compounds with diverse skeletons through biotransformation using endophytic fungi has been reported. researchgate.net While not starting from the epoxide, this demonstrates the feasibility of creating a library of structurally related compounds that can be screened for enhanced enzyme inhibition.
While this compound itself has low affinity for the CB2 receptor, its parent compound, β-caryophyllene, is a known agonist. banglajol.infowikipedia.org Structure-activity relationship studies on β-caryophyllene have shown that the strained endocyclic double bond is crucial for its CB2 receptor activity, and most modifications to this feature are detrimental. acs.org
However, by removing the conformational constraints of the bicyclic system through ring-opening cross-metathesis and subsequent functionalization, novel monocyclic amides have been synthesized from β-caryophyllene. acs.org Some of these analogs not only retained CB2 receptor agonism but also gained the ability to inhibit the fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid degradation. acs.org This highlights a strategy where significant structural alteration, moving away from the rigid epoxide structure, can lead to compounds with novel polypharmacological profiles, including altered receptor binding.
Stereochemical Considerations in Biological Activity
The stereochemistry of this compound is a critical factor influencing its biological activity. The molecule possesses multiple chiral centers, and its specific three-dimensional arrangement dictates how it interacts with biological targets like enzymes and receptors, which are themselves chiral.
The epoxidation of caryophyllene can result in different stereoisomers. The conformational flexibility of the nine-membered ring in caryophyllene derivatives plays a significant role in determining the stereochemical outcome of reactions like epoxidation. acs.org For instance, the formation of trans epoxides via syn epoxidation is a consequence of the specific conformations adopted by the molecule. acs.org
The biological activity of different stereoisomers can vary significantly. While detailed studies isolating and testing the individual stereoisomers of this compound for a wide range of activities are not extensively reported in the reviewed literature, the principle that stereochemistry is crucial for biological activity is well-established in pharmacology. The precise fit of a molecule into a binding pocket is dependent on its stereoisomeric form, and thus, different isomers can exhibit different potencies or even different types of activity. The synthesis of specific stereoisomers of caryophyllene derivatives is an area of active research, aiming to produce compounds with more selective and potent biological effects. nih.gov
Research Gaps and Future Directions
Elucidation of Additional Molecular Targets and Signaling Pathways
Current research indicates that caryophyllene (B1175711) epoxide exerts its effects through various signaling pathways, including the PI3K/AKT/mTOR/S6K1 and MAPK pathways. banglajol.infonih.govmdpi.com It has been shown to suppress the activation of the PI3K/AKT/mTOR/S6K1 signaling cascade and induce the activation of ERK, JNK, and p38 MAPK in tumor cells. medicinacomplementar.com.br Additionally, it targets the STAT3 signaling pathway, which is integral to cancer cell proliferation, survival, and metastasis. nih.gov The suppression of the STAT3 pathway by caryophyllene epoxide is mediated by the activation of SHP-1 protein tyrosine phosphatase. nih.gov
However, the full spectrum of its molecular interactions remains to be elucidated. Future investigations should aim to identify additional direct and indirect molecular targets to build a more comprehensive understanding of its mechanism of action. It is known that this compound does not bind to cannabinoid receptors CB1 or CB2, distinguishing it from its precursor, β-caryophyllene. banglajol.infonih.gov This highlights the need to explore other potential receptor and non-receptor-mediated pathways through which it exerts its diverse pharmacological effects.
Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents
Preliminary studies have shown that this compound can enhance the efficacy of conventional anticancer drugs. banglajol.info For instance, it has been reported to improve the anticancer potential of paclitaxel (B517696) and doxorubicin (B1662922) in several human cancer cell lines. banglajol.info In combination with doxorubicin, it has demonstrated synergistic effects in certain ovarian and lymphoblast cancer cell lines. mdpi.com Furthermore, it has been found to potentiate the anti-proliferative activity of fluorouracil and oxaliplatin. banglajol.info The mechanism for this synergy is thought to involve the inhibition of efflux pumps like P-glycoprotein, leading to increased intracellular accumulation of the chemotherapeutic agents. iiarjournals.orgmdpi.com
Future research should systematically explore these synergistic relationships. Investigating combinations of this compound with a broader range of phytochemicals and conventional drugs could lead to the development of more effective and potentially less toxic therapeutic strategies. Understanding the precise mechanisms of these synergistic interactions will be key to optimizing combination therapies.
Development of Advanced Delivery Systems for Targeted Research
The therapeutic application of this compound is currently limited by its hydrophobic nature, which can affect its bioavailability. researchgate.netmdpi.comresearchgate.net To overcome this, the development of advanced drug delivery systems is a critical area of future research.
Novel formulations such as nanoemulsions, inclusion complexes with cyclodextrins, liposomes, and nanoparticles are being explored to improve the solubility, stability, and controlled release of this compound. researchgate.netresearchgate.net For instance, pH-sensitive niosomal nanoencapsulation has been investigated as a promising approach for targeted delivery to cancer cells. biointerfaceresearch.com Self-emulsifying drug delivery systems (SEDDS) have also shown potential for enhancing oral bioavailability. mdpi.com
Further research into these and other advanced delivery systems will be essential for enabling targeted delivery to specific tissues or cells, thereby maximizing therapeutic efficacy while minimizing potential off-target effects.
Exploration of Novel Therapeutic Applications Beyond Established Areas
The known pharmacological activities of this compound include anticancer, analgesic, and anti-inflammatory properties. banglajol.infonih.gov It has also demonstrated gastroprotective effects, which appear to be mediated by prostaglandins (B1171923) and nitric oxide. japsonline.com
Future research should venture beyond these established areas to explore novel therapeutic applications. Given its diverse molecular interactions, this compound may hold potential in treating a wider range of conditions. For example, its immunomodulatory effects, such as its ability to counteract LPS-induced inflammation by decreasing IL-2 levels, suggest potential applications in immune-related disorders. mdpi.com Investigating its effects on other biological systems and disease models could uncover new and valuable therapeutic uses.
Application of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a deeper and more holistic understanding of the mechanisms of action of this compound, the application of "omics" technologies is essential. Transcriptomic and metabolomic analyses can provide a global view of the changes in gene expression and metabolite profiles in response to this compound treatment.
For example, integrated transcriptomic and metabolomic studies in rice have implicated terpenoid metabolism, including the accumulation of this compound, in plant defense responses. nih.gov Similar approaches in human cells and animal models could reveal the broader network of genes and metabolic pathways modulated by this compound. This comprehensive data will be invaluable for identifying novel therapeutic targets and understanding the full scope of its biological activity. Transcriptomic analysis has also been used to investigate the accumulation of sesquiterpenoids, including caryophyllene oxide, in different plant tissues. researchgate.net
Advanced Computational Chemistry and In Silico Modeling in Drug Discovery
Computational chemistry and in silico modeling are powerful tools that can accelerate the drug discovery process for this compound. Molecular docking studies have already been employed to predict its binding affinity to various protein targets. banglajol.info For instance, in silico analyses have suggested that this compound has a strong binding potential with anti-inflammatory and antioxidant protein targets. biorxiv.org
Docking studies have also been used to investigate its interaction with cancer-related proteins such as HMG-CoA reductase, Bcl-2, Mcl-1, and VEGFR-2, with findings suggesting a higher affinity for HMG-CoA reductase and Bcl-2. mdpi.comnih.gov Furthermore, molecular docking has been utilized to understand its interaction with P-glycoprotein, a key player in multidrug resistance. nih.gov The use of Prediction of Activity Spectra for Substances (PASS) analysis can further help in predicting its pharmacological activities. researchgate.netnih.gov
Future in silico research should focus on refining these models, predicting new potential targets, and designing novel derivatives of this compound with enhanced activity and specificity. These computational approaches, when integrated with experimental validation, can significantly streamline the identification and optimization of new therapeutic leads.
Standardization of Research Methodologies and Data Reporting
To ensure the reliability and reproducibility of research on this compound, there is a pressing need for the standardization of research methodologies and data reporting. This includes the use of well-characterized and authenticated this compound, standardized protocols for in vitro and in vivo experiments, and comprehensive reporting of experimental details.
Inconsistencies in experimental design and reporting can lead to conflicting results and hinder the translation of research findings into clinical applications. Establishing clear guidelines for research on this compound and other natural products will be crucial for building a robust and credible body of evidence to support its therapeutic use. This will also facilitate meta-analyses and systematic reviews, which are essential for evidence-based decision-making.
Q & A
Q. What analytical techniques are recommended for distinguishing caryophyllene epoxide isomers and verifying stereochemical purity?
this compound has multiple stereoisomers due to its four defined stereocenters (e.g., (1R,4R,6R,10S)-configuration) . To resolve isomers and confirm stereochemical purity:
- GC×GC-TOFMS (Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry) provides enhanced separation of structurally similar compounds. For example, caryophyllene oxide isomers exhibit distinct retention indices (I1 = 1668, R2 = 1.579 vs. I1 = 1723, R2 = 2.193) .
- Chiral HPLC with polar stationary phases (e.g., amylose or cellulose derivatives) can resolve enantiomers.
- NMR spectroscopy , particularly and 2D NOESY, validates spatial arrangements of substituents .
Q. What are standard protocols for quantifying this compound in plant essential oils?
Quantification requires baseline separation from co-eluting terpenoids (e.g., humulene epoxides):
- GC-FID/MS with internal standards : Use β-caryophyllene as a reference due to its structural similarity. Calibration curves should account for matrix effects (e.g., lipid content in Melissa officinalis or Psidium myrsinites) .
- Normalization via peak area ratios : The caryophyllene oxide/caryophyllene (CarO/Car) ratio serves as an aging index in plant oils, with a threshold >10% indicating significant oxidation .
Q. How can researchers validate the identity of synthesized this compound?
Synthesized batches (e.g., via HO-mediated epoxidation of β-caryophyllene ) must be validated using:
- Comparative spectral data : Match IR (C-O-C stretch at 890 cm), NMR (epoxide protons at δ 3.1–3.3 ppm), and mass spectra (m/z 220.35) to reference libraries (NIST, Sigma-Aldrich) .
- Melting point consistency : Pure this compound is liquid at room temperature; solid impurities indicate incomplete purification .
Advanced Research Questions
Q. What experimental strategies optimize catalytic epoxidation of β-caryophyllene while minimizing side reactions?
The Au/TiO-TS-1 catalytic system achieves >98% selectivity for this compound under phase-transfer conditions :
- Solvent selection : Ethyl acetate enhances catalyst recycling and reduces aqueous-phase side reactions.
- Temperature control : Maintain 35°C to prevent overoxidation to 14-hydroxycaryophyllene oxide .
- Stoichiometric ratios : Use n(HO):n(β-caryophyllene) = 1.78 to balance conversion (98.1%) and selectivity (98.4%) .
Q. How do researchers address contradictions in reported biological activities of this compound?
Discrepancies in antimicrobial or anti-inflammatory efficacy arise from:
- Purity variations : Commercial samples often contain 90% purity, with humulene epoxides as common impurities .
- Assay specificity : Use in vitro assays (e.g., broth microdilution for MIC values) rather than crude plant extracts. For example, Salvia aethiopis oil (30.11% caryophyllene oxide) shows activity against Gram-positive bacteria, but isolated epoxide may require higher concentrations .
Q. What mechanistic insights explain the stability of this compound under acidic atmospheric conditions?
this compound resists hydrolysis in aerosols due to:
- Steric hindrance : The bicyclic structure shields the epoxide group from nucleophilic attack.
- Low water solubility : Non-polar terpenoid derivatives partition into organic aerosol phases, reducing contact with aqueous H .
Contrastingly, monoterpene epoxides (e.g., limonene oxide) degrade rapidly under similar conditions .
Q. How can isotopic labeling elucidate metabolic pathways of this compound in plant systems?
- -labeled tracers : Track epoxide incorporation into secondary metabolites (e.g., hydroxylated derivatives) via LC-MS/MS.
- Stable isotope-assisted NMR : Resolve enzymatic epoxidation vs. auto-oxidation pathways in Artemisia scoparia .
Methodological Notes for Data Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
